molecular formula C17H14ClN5O5 B1225410 N-[(2-chlorophenyl)methyl]-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-hydroxy-5-nitro-4-triazolimine

N-[(2-chlorophenyl)methyl]-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-hydroxy-5-nitro-4-triazolimine

Cat. No. B1225410
M. Wt: 403.8 g/mol
InChI Key: RYGAZRVOWWHOFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(2-chlorophenyl)methyl]-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-hydroxy-5-nitro-4-triazolimine is a benzodioxine.

Scientific Research Applications

Chemical Properties and Solubility

  • The solubility of compounds similar to N-[(2-chlorophenyl)methyl]-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-hydroxy-5-nitro-4-triazolimine, particularly in mixtures of poly(ethylene glycol), ethanol, and water, has been studied. Understanding solubility is vital for pharmaceutical applications and the formulation of drugs (Soltanpour, Acree, & Jouyban, 2010).

Synthetic Methods and Regioselectivity

  • Research has been conducted on the synthesis methods involving compounds related to N-[(2-chlorophenyl)methyl]-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-hydroxy-5-nitro-4-triazolimine. This includes palladium-catalyzed annulation and the study of regioselectivities in the synthesis process, which is crucial for the creation of specific and effective pharmaceutical compounds (Labrosse, Lhoste, Delbecq, & Sinou, 2003).

Antimicrobial and Antifungal Potentials

  • Some derivatives of N-[(2-chlorophenyl)methyl]-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-hydroxy-5-nitro-4-triazolimine have been synthesized and evaluated for their antimicrobial and antifungal activities. These compounds show promise in treating infections and could lead to the development of new antibiotics or antifungal agents (Abbasi et al., 2020).

Anticancer Applications

  • Derivatives of compounds like N-[(2-chlorophenyl)methyl]-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-hydroxy-5-nitro-4-triazolimine have been synthesized and tested for their anticancer properties. Such research is crucial for the development of new cancer treatments and understanding how these compounds interact with cancer cells (Chu De-qing, 2011).

properties

Product Name

N-[(2-chlorophenyl)methyl]-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-hydroxy-5-nitro-4-triazolimine

Molecular Formula

C17H14ClN5O5

Molecular Weight

403.8 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-hydroxy-5-nitrotriazol-4-imine

InChI

InChI=1S/C17H14ClN5O5/c18-13-4-2-1-3-11(13)10-19-16-17(23(25)26)20-21(22(16)24)12-5-6-14-15(9-12)28-8-7-27-14/h1-6,9,24H,7-8,10H2

InChI Key

RYGAZRVOWWHOFM-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)N3N=C(C(=NCC4=CC=CC=C4Cl)N3O)[N+](=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[(2-chlorophenyl)methyl]-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-hydroxy-5-nitro-4-triazolimine
Reactant of Route 2
N-[(2-chlorophenyl)methyl]-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-hydroxy-5-nitro-4-triazolimine
Reactant of Route 3
N-[(2-chlorophenyl)methyl]-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-hydroxy-5-nitro-4-triazolimine
Reactant of Route 4
N-[(2-chlorophenyl)methyl]-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-hydroxy-5-nitro-4-triazolimine
Reactant of Route 5
N-[(2-chlorophenyl)methyl]-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-hydroxy-5-nitro-4-triazolimine
Reactant of Route 6
N-[(2-chlorophenyl)methyl]-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-hydroxy-5-nitro-4-triazolimine

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